molecular formula C20H21N3O5S B2681462 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1421524-95-9

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide

Cat. No.: B2681462
CAS No.: 1421524-95-9
M. Wt: 415.46
InChI Key: RODDFOWVWZCNNZ-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzyloxy group attached to a pyrimidine ring and a methoxyphenoxy group linked to an ethanesulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the benzyloxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy moiety can be attached through etherification reactions, often using phenol derivatives and appropriate alkylating agents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group might yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a therapeutic agent, subject to further pharmacological studies.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The presence of the benzyloxy and methoxyphenoxy groups might enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methoxyphenoxy)ethanesulfonamide is unique due to its specific structural features, which might confer distinct biological activities and chemical properties compared to other sulfonamides. The combination of the benzyloxy and methoxyphenoxy groups with the pyrimidine and sulfonamide moieties could result in novel interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-26-17-7-9-18(10-8-17)27-11-12-29(24,25)23-19-13-20(22-15-21-19)28-14-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDFOWVWZCNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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